
Potassium 2,5-dimethyl-2H-indazole-4-trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 2,5-dimethyl-2H-indazole-4-trifluoroborate is a chemical compound with the molecular formula C9H10BF3KN2. It is a member of the trifluoroborate family, which are known for their stability and utility in various chemical reactions, particularly in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2,5-dimethyl-2H-indazole-4-trifluoroborate typically involves the reaction of 2,5-dimethyl-2H-indazole with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
化学反応の分析
Types of Reactions
Potassium 2,5-dimethyl-2H-indazole-4-trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst and a base, often conducted in aqueous or mixed solvent systems.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
科学的研究の応用
Potassium 2,5-dimethyl-2H-indazole-4-trifluoroborate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals by facilitating the synthesis of bioactive compounds.
Material Science: It is employed in the development of new materials with specific properties, such as polymers and nanomaterials.
作用機序
The mechanism by which Potassium 2,5-dimethyl-2H-indazole-4-trifluoroborate exerts its effects is primarily through its role as a boron source in chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The molecular targets and pathways involved are specific to the reaction conditions and the substrates used.
類似化合物との比較
Similar Compounds
- Potassium 2,5-dimethyl-2H-indazole-4-ylboronic acid
- Potassium 2,5-dimethyl-2H-indazole-4-ylboronate
Uniqueness
Potassium 2,5-dimethyl-2H-indazole-4-trifluoroborate is unique due to its stability and reactivity in various chemical reactions. Unlike boronic acids, which can be prone to hydrolysis, trifluoroborates are more stable and easier to handle . This makes them particularly valuable in synthetic chemistry applications.
特性
IUPAC Name |
potassium;(2,5-dimethylindazol-4-yl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF3N2.K/c1-6-3-4-8-7(5-15(2)14-8)9(6)10(11,12)13;/h3-5H,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQIDAPYCONFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CC2=NN(C=C12)C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF3KN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
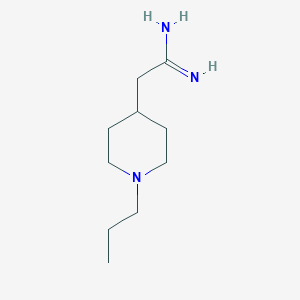
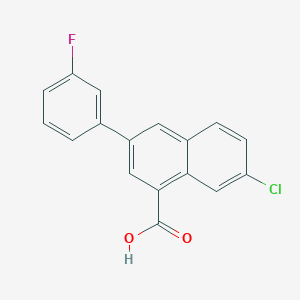
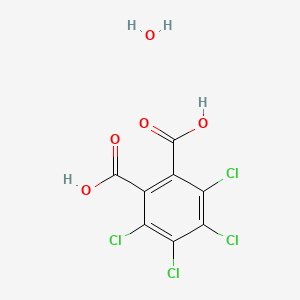
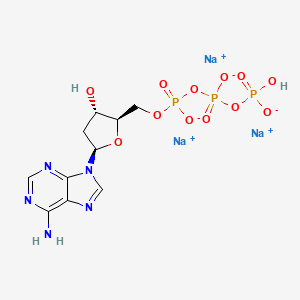
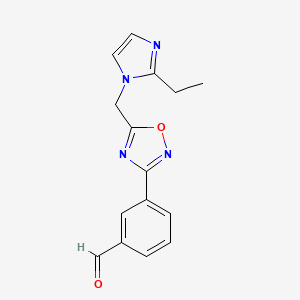

![sodium;[(E)-[amino-[carboxymethyl(methyl)amino]methylidene]amino]-hydroxyphosphinate;hydrate](/img/structure/B8002980.png)
![38-chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene-4,13,22,31-tetrasulfonic acid](/img/structure/B8002988.png)
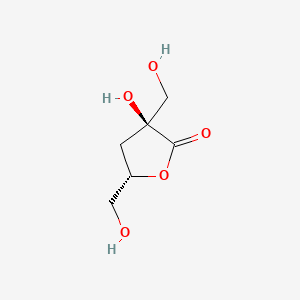
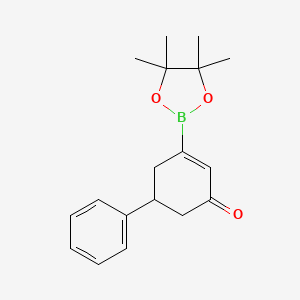
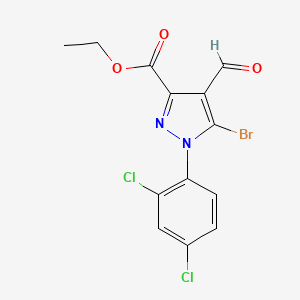
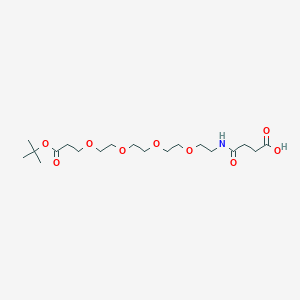
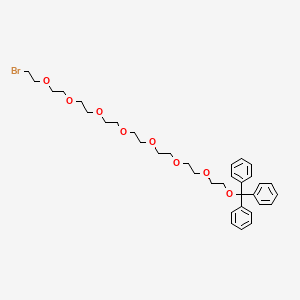
![(2-[2-[2-(Diethoxy-phosphoryl)-ethoxy]-ethoxy]-ethyl)-phosphonic acid diethyl ester](/img/structure/B8003063.png)
